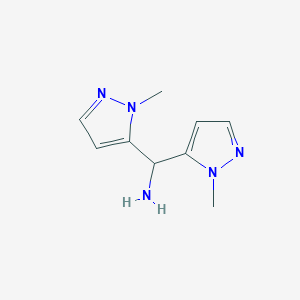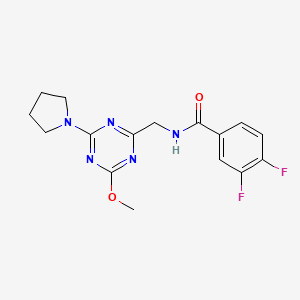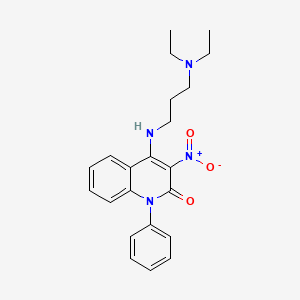
bis(1-metil-1H-pirazol-5-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Bis(1-metil-1H-pirazol-5-il)metanamina exhibe una potente actividad antileishmanial. La leishmaniasis es una enfermedad parasitaria causada por protozoos del género Leishmania. Los compuestos con propiedades antileishmaniales son cruciales para desarrollar tratamientos efectivos contra esta enfermedad .
- La malaria sigue siendo una preocupación para la salud global, y se buscan continuamente nuevos agentes antimaláricos. La investigación indica que This compound posee efectos antimaláricos deseables. Este hallazgo destaca su potencial como candidato para combatir la malaria .
- Los estudios computacionales han explorado las interacciones de unión de This compound con objetivos proteicos específicos. Por ejemplo, se ha investigado su interacción con LmPTR1, un objetivo prometedor para la actividad antipromastigote. Estas simulaciones brindan información sobre su modo de acción y eficacia .
- La estructura del compuesto sugiere que podría servir como agente quelante para iones metálicos. Los quelantes metálicos encuentran aplicaciones en varios campos, incluida la remediación ambiental, la catálisis y la imagenología médica. Se necesita más investigación para explorar sus propiedades de unión a metales .
- Los derivados de This compound exhiben una amplia gama de actividades biológicas, que incluyen efectos antiinflamatorios, antipiréticos, antifúngicos y antioxidantes. Estas propiedades la convierten en una candidata intrigante para el desarrollo de fármacos .
- Los compuestos basados en pirazol tienen aplicaciones en las industrias agroquímicas. La estructura única del compuesto puede contribuir a su potencial como pesticida o fungicida. Investigar su eficacia contra plagas y patógenos podría ser valioso .
- Si bien la investigación sobre este compuesto está en curso, su versatilidad sugiere aplicaciones adicionales. Estas podrían incluir insecticidas, analgésicos e incluso agentes terapéuticos potenciales para diversas enfermedades .
Actividad Antileishmanial
Actividad Antimalárica
Estudios de Simulación Molecular
Quelación y Extracción de Metales
Actividades Biológicas y Medicinales
Aplicaciones Agroquímicas
Otros Usos Potenciales
Mecanismo De Acción
The mechanism of action of BPPM is not fully understood. However, studies have suggested that BPPM may exert its effects through the inhibition of certain enzymes and signaling pathways. For example, BPPM has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. BPPM has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects
BPPM has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPPM can induce apoptosis, or programmed cell death, in cancer cells. BPPM has also been found to inhibit the growth and proliferation of cancer cells. Additionally, BPPM has been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BPPM is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, BPPM has been found to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of BPPM is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on BPPM. One area of research could be the development of new cancer treatments based on the anti-cancer properties of BPPM. Additionally, further studies could be conducted to better understand the mechanism of action of BPPM and its effects on various biological systems. Finally, research could be conducted to optimize the synthesis method of BPPM and to develop new derivatives of the compound with improved properties.
Métodos De Síntesis
The synthesis of BPPM involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then reacted with methylamine to produce BPPM. This synthesis method has been optimized to produce high yields of BPPM with minimal impurities.
Propiedades
IUPAC Name |
bis(2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-13-7(3-5-11-13)9(10)8-4-6-12-14(8)2/h3-6,9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPADXGDATKEDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=NN2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386381.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)
![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)
